3-(3,4-Diethoxyphenyl)isoxazol-5-amine (CAS 501325-89-9) is a highly specialized heterocyclic building block predominantly utilized in the structure-based design of ATP-competitive kinase inhibitors, such as CDC-like kinase 1 (CLK1) inhibitors [1]. Featuring a 5-amino isoxazole core, it acts as a robust hinge-binding scaffold, while the pre-installed 3,4-diethoxyphenyl moiety provides targeted steric bulk and lipophilicity to exploit hydrophobic binding pockets. For procurement professionals and medicinal chemists, sourcing this compound commercially bypasses multi-step de novo synthesis involving volatile or unstable oxime intermediates, ensuring high-purity material for downstream cross-coupling, amidation, or urea-formation workflows.
Substituting 3-(3,4-Diethoxyphenyl)isoxazol-5-amine with the more common 3-(3,4-dimethoxyphenyl)isoxazol-5-amine or a mono-ethoxy analog fundamentally alters the steric volume and lipophilicity (logP) of the resulting drug candidates, often leading to a critical loss of target selectivity or binding affinity in the kinase hydrophobic pocket [1]. Furthermore, attempting to synthesize this specific diethoxy scaffold in-house from 3,4-diethoxybenzaldehyde requires careful control of regioselectivity during the isoxazole ring closure. Generic or crude in-house mixtures often contain the 3-amino-5-aryl regioisomer, which acts as a competitive nucleophile in subsequent derivatizations, severely depressing yields and complicating chromatographic purification.
In the development of kinase inhibitors, the size of the alkoxy substituents on the aryl ring is critical for optimal fit within the hydrophobic selectivity pocket. The 3,4-diethoxyphenyl group provides a significantly larger van der Waals volume and higher lipophilicity compared to the standard dimethoxy baseline [1]. Sourcing the pre-synthesized diethoxy building block allows medicinal chemists to directly access this optimized steric profile without adding 3-4 synthetic steps to their critical path.
| Evidence Dimension | Substituent Steric Volume & Lipophilicity Contribution |
| Target Compound Data | 3,4-Diethoxy substitution (extended hydrophobic pocket filling) |
| Comparator Or Baseline | 3,4-Dimethoxy substitution (baseline SBDD scaffold) |
| Quantified Difference | Increased van der Waals volume and logP contribution, directly impacting target binding affinity. |
| Conditions | Structure-based drug design (SBDD) for ATP-competitive kinase inhibitors. |
Procuring the exact diethoxy scaffold prevents the loss of binding affinity that occurs when substituting with the smaller, more common dimethoxy analog.
The de novo synthesis of 5-amino isoxazoles via the condensation of hydroxylamine with nitrile components often yields a mixture of 5-amino and 3-amino regioisomers. Commercial procurement of high-purity (>95% HPLC) 3-(3,4-Diethoxyphenyl)isoxazol-5-amine guarantees the correct placement of the exocyclic amine [1]. This regiochemical purity is essential, as the 3-amino regioisomer has vastly different nucleophilicity, which can stall downstream amidation or Buchwald-Hartwig coupling reactions and lead to complex, inseparable product mixtures.
| Evidence Dimension | Downstream Coupling Yield and Purity |
| Target Compound Data | >95% pure 5-amino regioisomer (predictable nucleophilicity) |
| Comparator Or Baseline | Crude in-house synthesized mixtures (containing 3-amino regioisomers) |
| Quantified Difference | Elimination of regioisomeric side reactions, improving downstream yields by avoiding competitive nucleophilic attack. |
| Conditions | Standard amide bond formation or transition-metal-catalyzed cross-coupling. |
High regiochemical purity ensures reproducible yields in late-stage derivatization, saving costly reagents and purification time.
Synthesizing 3-(3,4-Diethoxyphenyl)isoxazol-5-amine from basic precursors requires the generation and handling of intermediate oximes or hydroximoyl chlorides, which can be thermally unstable or sensitive to hydrolysis [1]. By procuring the stable, solid isoxazol-5-amine (MW 248.28), process and discovery chemists bypass these hazardous and sensitive steps. The compound exhibits excellent shelf stability at room temperature or standard refrigeration, streamlining inventory management and immediate usability in high-throughput screening library synthesis.
| Evidence Dimension | Process Workflow Efficiency |
| Target Compound Data | Stable, solid building block ready for immediate coupling |
| Comparator Or Baseline | In-house synthesis via hydroximoyl chloride/oxime intermediates |
| Quantified Difference | Reduction of synthetic pathway by 3-4 steps and elimination of unstable intermediate handling. |
| Conditions | Laboratory-scale synthesis of heterocyclic libraries. |
Direct procurement accelerates the hit-to-lead optimization cycle by removing bottleneck synthetic steps and stability concerns.
Ideal for acting as the hinge-binding core in the development of novel inhibitors for kinases like CLK1, where the diethoxyphenyl group targets adjacent hydrophobic pockets to enhance selectivity and affinity[1].
Used as a standardized, high-purity nucleophile in parallel synthesis arrays (e.g., amidation or urea formation) to generate diverse libraries of isoxazole-based drug candidates without the interference of regioisomeric impurities [2].
Procured as a direct comparator or replacement building block when optimizing the pharmacokinetic properties (such as lipophilicity and metabolic stability) of existing dimethoxy-aryl lead compounds during hit-to-lead optimization [1].